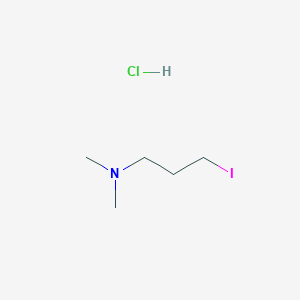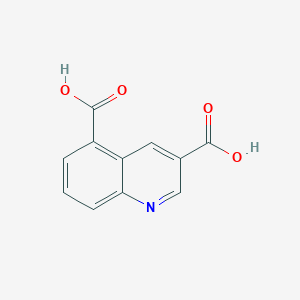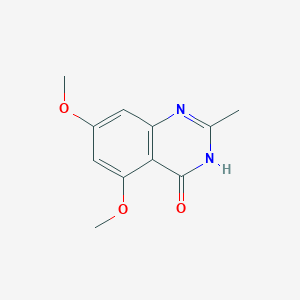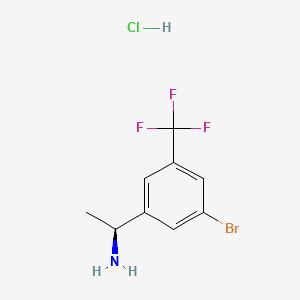
3-iodo-N,N-dimethylpropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-N,N-dimethylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H13ClIN. It is a derivative of propanamine, where the amine group is substituted with an iodine atom and two methyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N,N-dimethylpropan-1-amine hydrochloride typically involves the iodination of N,N-dimethylpropan-1-amine. One common method is to react N,N-dimethylpropan-1-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a low temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-iodo-N,N-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding N,N-dimethylpropan-1-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted amines, nitriles, and alcohols.
Oxidation Reactions: Products include amine oxides and other oxidized derivatives.
Reduction Reactions: The primary product is N,N-dimethylpropan-1-amine.
Wissenschaftliche Forschungsanwendungen
3-iodo-N,N-dimethylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of amine-related pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-iodo-N,N-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various receptors or enzymes. The dimethylamine group can interact with amine receptors, affecting their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylpropan-1-amine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
3-chloro-N,N-dimethylpropan-1-amine: Similar structure but with a chlorine atom instead of iodine, resulting in different reactivity and properties.
3-bromo-N,N-dimethylpropan-1-amine: Contains a bromine atom, which has different reactivity compared to iodine.
Uniqueness
3-iodo-N,N-dimethylpropan-1-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to chlorine or bromine make it a valuable compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C5H13ClIN |
|---|---|
Molekulargewicht |
249.52 g/mol |
IUPAC-Name |
3-iodo-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12IN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H |
InChI-Schlüssel |
YHEGSBUEYSXGCM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCI.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13661158.png)


![1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13661172.png)
